molecular formula C18H21N5O B12243592 N-(1-{furo[3,2-c]pyridin-4-yl}piperidin-3-yl)-N,5-dimethylpyrimidin-2-amine

N-(1-{furo[3,2-c]pyridin-4-yl}piperidin-3-yl)-N,5-dimethylpyrimidin-2-amine

Cat. No.: B12243592
M. Wt: 323.4 g/mol
InChI Key: GOZDECWDCVLPAE-UHFFFAOYSA-N
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Description

N-(1-{furo[3,2-c]pyridin-4-yl}piperidin-3-yl)-N,5-dimethylpyrimidin-2-amine is a complex organic compound that features a unique structure combining furo[3,2-c]pyridine, piperidine, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{furo[3,2-c]pyridin-4-yl}piperidin-3-yl)-N,5-dimethylpyrimidin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furo[3,2-c]pyridine core, which can be synthesized through the reaction of 4-hydroxy-6-methylpyridin-2(1H)-ones with various nitrostyrenes using triethylamine as a catalyst . The piperidine and pyrimidine moieties are then introduced through subsequent cyclization and functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1-{furo[3,2-c]pyridin-4-yl}piperidin-3-yl)-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-{furo[3,2-c]pyridin-4-yl}piperidin-3-yl)-N,5-dimethylpyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound’s chemical properties may be exploited in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-(1-{furo[3,2-c]pyridin-4-yl}piperidin-3-yl)-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-{furo[3,2-c]pyridin-4-yl}piperidin-3-yl)-N,5-dimethylpyrimidin-2-amine is unique due to its combination of furo[3,2-c]pyridine, piperidine, and pyrimidine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

N-(1-furo[3,2-c]pyridin-4-ylpiperidin-3-yl)-N,5-dimethylpyrimidin-2-amine

InChI

InChI=1S/C18H21N5O/c1-13-10-20-18(21-11-13)22(2)14-4-3-8-23(12-14)17-15-6-9-24-16(15)5-7-19-17/h5-7,9-11,14H,3-4,8,12H2,1-2H3

InChI Key

GOZDECWDCVLPAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=NC=CC4=C3C=CO4

Origin of Product

United States

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